2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide
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Overview
Description
2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is a complex organic compound with the molecular formula C17H15N5O3S. This compound is part of the benzimidazole family, which is known for its diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide typically involves the condensation of 1-methyl-1H-benzimidazole-2-thiol with an appropriate aldehyde, followed by the reaction with hydrazine derivatives. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating under reflux .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring or the thioether linkage.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted benzimidazole derivatives can be formed.
Scientific Research Applications
2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. The benzimidazole moiety is known to bind to DNA, inhibiting its replication and transcription. Additionally, the compound may interfere with enzyme activity, leading to the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N’-[(2-thienylmethylene)acetohydrazide]
- 2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N’-[(4-methylbenzylidene)acetohydrazide]
- 2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N’-[(3-methylbenzylidene)acetohydrazide]
- 2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N’-[(1-naphthylmethylene)acetohydrazide]
Uniqueness
What sets 2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide apart is its unique combination of the benzimidazole and nitrophenyl groups, which confer distinct pharmacological properties.
Properties
IUPAC Name |
2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3S/c1-21-15-8-3-2-7-14(15)19-17(21)26-11-16(23)20-18-10-12-5-4-6-13(9-12)22(24)25/h2-10H,11H2,1H3,(H,20,23)/b18-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPWKPCQOBYJOC-VCHYOVAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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